21-Dehydro Budesonide-d8-1
Description
The Role of Stable Isotopes in Pharmaceutical and Chemical Biology Research
The use of stable, non-radioactive isotopes has become a cornerstone of modern pharmaceutical and chemical biology research, offering insights that are often unattainable with conventional molecules. nih.govresearchgate.net Isotopes are variants of an element that share the same number of protons but have different numbers of neutrons, resulting in different atomic masses. musechem.commusechem.com Deuterium (B1214612) (²H or D), a stable isotope of hydrogen with an additional neutron, effectively doubles the mass of a hydrogen atom without significantly altering the molecule's size, shape, or fundamental chemical properties. wikipedia.org
This subtle modification is leveraged in several key research applications:
Metabolic and Pharmacokinetic Tracing: Deuterated compounds serve as invaluable tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.netmusechem.comaquigenbio.com By replacing hydrogen with deuterium at specific molecular sites, researchers can track the fate of a drug molecule and its metabolites within a biological system using mass spectrometry. aquigenbio.com
Analytical Internal Standards: In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards. nih.govmusechem.com Since they are chemically almost identical to the non-deuterated analyte, they co-elute chromatographically and exhibit similar behavior during sample extraction and ionization. However, their mass difference allows them to be distinguished and measured independently by the mass spectrometer, enabling highly accurate quantification of the target drug by correcting for procedural variability. nih.gov
Mechanistic Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of reaction for chemical processes that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. wikipedia.org Researchers exploit this effect to investigate reaction mechanisms and identify rate-limiting steps in drug metabolism. nih.gov In some instances, this principle has been used to develop novel deuterated drugs with potentially improved metabolic stability and longer half-lives. wikipedia.orgresearchgate.net
Overview of Budesonide (B1683875) as a Glucocorticoid Scaffold for Research
Budesonide is a synthetic, non-halogenated glucocorticoid that has been extensively studied for decades. immune-system-research.comnih.gov Its potent, topical anti-inflammatory activity is derived from its high-affinity binding to the glucocorticoid receptor (GR). immune-system-research.compatsnap.com Upon binding, the budesonide-GR complex translocates to the cell nucleus, where it modulates the transcription of a wide array of genes. patsnap.com This action results in the increased expression of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and chemokines. immune-system-research.com
The well-characterized nature of budesonide makes it an excellent molecular scaffold for research purposes for several reasons:
Established Biological Activity: Its potent and specific interaction with the glucocorticoid receptor provides a reliable framework for studying GR-mediated biological pathways. patsnap.com
Extensive Pharmacokinetic Profile: Budesonide is known to undergo rapid and extensive first-pass metabolism in the liver, primarily via the Cytochrome P450 3A4 (CYP3A4) enzyme system. fda.govnih.gov This defined metabolic pathway makes it a useful model compound for research into drug metabolism and drug-drug interactions.
Structural Basis for Investigation: Beyond its primary anti-inflammatory effects, the budesonide structure has served as a basis for research into other areas of cell biology. Studies have indicated that budesonide can act as a modulator of stem and cancer cell behavior, inhibiting the invasive properties of certain cancer cells and stabilizing cell-to-cell adhesions. researchgate.net This demonstrates its utility as a research tool to probe complex cellular processes.
Academic Rationale for Deuteration in Budesonide-d8: A Research Perspective
The principal and most critical application of Budesonide-d8 in a research context is its use as an internal standard for the bioanalysis of budesonide. nih.govresearchgate.net The quantification of budesonide in biological matrices such as human plasma is analytically challenging due to the extremely low circulating concentrations (in the pg/mL range) following administration. nih.govlcms.cztandfonline.com
To achieve the necessary sensitivity and accuracy for pharmacokinetic studies, researchers rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govtandfonline.com In this method, Budesonide-d8 is added to biological samples at a known concentration before processing. lcms.cz Because Budesonide-d8 is structurally identical to budesonide except for the mass of the eight deuterium atoms, it behaves in a virtually identical manner during every step of the analytical process, including protein precipitation, solid-phase extraction, chromatographic separation, and ionization. nih.govresearchgate.net
However, the mass spectrometer can easily differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the budesonide peak area to the Budesonide-d8 peak area, analysts can precisely calculate the concentration of budesonide in the original sample, correcting for any loss of analyte during sample preparation or fluctuations in instrument response. sciex.com This makes Budesonide-d8 an indispensable tool for the development and validation of robust bioanalytical methods required to support pharmacokinetic research of budesonide formulations. nih.govmdpi.com
The table below details the distinct mass spectrometry parameters used to identify and quantify Budesonide and its deuterated internal standard, Budesonide-d8. The Q1 mass represents the parent ion, while the Q3 mass represents the specific fragment ion monitored for quantification.
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Reference |
|---|---|---|---|
| Budesonide | 431.3 | 323.2 | sciex.com |
| Budesonide-d8 | 439.3 | 323.2 | sciex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIALXJUBGFJZ-SMANYZGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114046 | |
| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105542-94-6 | |
| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Labeling Strategies for Budesonide D8
The synthesis of isotopically labeled compounds like Budesonide-d8 is a critical aspect of pharmaceutical and metabolic research. symeres.com The incorporation of deuterium (B1214612), a stable isotope of hydrogen, allows for the tracking and quantification of the molecule in complex biological systems without altering its fundamental physicochemical properties. cernobioscience.com
Deuterium Incorporation Techniques in Glucocorticoid Synthesis
The introduction of deuterium into a complex steroidal framework requires precise and selective chemical methods. arkat-usa.org For glucocorticoids, common strategies include hydrogen-deuterium exchange reactions, often catalyzed by metals or bases, and the use of deuterated reagents in key synthetic steps. nih.govsnnu.edu.cn The goal is to place the deuterium atoms at chemically stable positions to prevent back-exchange under physiological conditions. arkat-usa.org
Selective Deuteration Approaches for Specific Molecular Positions in Budesonide-d8
In the case of Budesonide-d8, the deuterium atoms are specifically located on the butylidene acetal (B89532) group. caymanchem.com The formal name, (11β,16α)-16,17-[butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxy-pregna-1,4-diene-3,20-dione, indicates that the eight deuterium atoms replace the hydrogens on the butyl group of the C16, C17 acetal. caymanchem.com This is typically achieved during the synthesis by reacting the 16α,17α-diol precursor of budesonide (B1683875) with a deuterated version of butyraldehyde (B50154) in the presence of an acid catalyst. google.com This approach ensures site-specific incorporation of the deuterium label.
Chemical Characterization of Deuterated Analogs for Research Purity
The identity and purity of Budesonide-d8 must be rigorously confirmed before its use in research. dshs-koeln.de This is crucial as isotopic impurities can compromise the accuracy of pharmacokinetic and metabolic studies. acs.org A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization. acs.org
Mass spectrometry (MS) is used to confirm the molecular weight, which is higher than the unlabeled compound due to the mass of the deuterium atoms. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy confirms the identity and pinpoints the exact location of the deuterium atoms within the molecule, ensuring site-selectivity. acs.orgwikipedia.org High-Performance Liquid Chromatography (HPLC) is commonly used to determine the chemical purity of the final product. lgcstandards.comresearchgate.net
Table 1: Physicochemical and Purity Data for Budesonide-d8
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1105542-94-6 | caymanchem.comlgcstandards.comscbt.com |
| Molecular Formula | C₂₅H₂₆D₈O₆ | caymanchem.comlgcstandards.comscbt.com |
| Molecular Weight | 438.58 - 438.6 g/mol | caymanchem.comlgcstandards.com |
| Chemical Purity | ≥95% - ≥98% | lgcstandards.comscbt.com |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | caymanchem.com |
Table 2: Key Analytical Techniques for Budesonide-d8 Characterization
| Analytical Technique | Purpose | Source(s) |
|---|---|---|
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. | dshs-koeln.dewikipedia.org |
| Nuclear Magnetic Resonance (NMR) | Confirms chemical structure and location of deuterium atoms. | acs.orgwikipedia.org |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity and separates from unlabeled impurities. | lgcstandards.comnih.gov |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Used as a primary method for assessing the purity of organic reference materials. | nih.gov |
Synthesis of Deuterated Budesonide Metabolites for Tracing Studies
Budesonide is extensively metabolized in the body, primarily by CYP3A enzymes, into several products. nih.gov To accurately trace and quantify these metabolic pathways, deuterated versions of the metabolites are required as internal standards. hyphadiscovery.comresearchgate.net The synthesis of these deuterated metabolites can be achieved through either biotransformation of the deuterated parent drug (Budesonide-d8) using microbial systems or through direct chemical synthesis. hyphadiscovery.com
Preparation of 6α-Hydroxy Budesonide-d8 and Other Identified Metabolites
The major metabolites of budesonide include 6β-hydroxy budesonide and 16α-hydroxy prednisolone. nih.govupf.edu A related metabolite, 6α-hydroxy budesonide, has also been identified. The deuterated analog, 6α-Hydroxy Budesonide-d8, has been synthesized for use as an internal standard in pharmacokinetic and metabolic research. veeprho.com Its preparation allows for precise quantification of the corresponding non-deuterated metabolite in biological samples, leveraging the stability and distinct mass of the isotope-labeled compound. veeprho.com The synthesis of other key deuterated metabolites, such as 16α-hydroxy prednisolone-d5, has also been reported for use in metabolic studies. researchgate.netupf.edu
Development of Novel Deuterated Budesonide Conjugates for Mechanistic Investigations
To improve properties like water solubility or to achieve targeted drug delivery, budesonide can be chemically modified into various conjugates. nih.govnih.gov Research has focused on synthesizing conjugates with amino acids (e.g., glycine, alanine), phosphates, and polymers like dextran. nih.govnih.govnih.gov
Amino Acid Conjugates: Budesonide-21-glycine ester and budesonide-21-alanine ester have been synthesized to enhance solubility and study hydrolysis behavior in biological matrices. nih.gov
Phosphate (B84403) Conjugates: Budesonide 21-phosphate has been prepared as a more water-soluble prodrug. nih.gov
Polymer Conjugates: Dextran-budesonide conjugates have been developed for colon-specific drug delivery. nih.gov
The development of deuterated versions of these conjugates is a logical next step for detailed mechanistic and pharmacokinetic investigations. By using Budesonide-d8 as the starting material for these conjugation reactions, researchers can create powerful tools to trace the absorption, distribution, metabolism, and excretion (ADME) profiles of these novel prodrugs. acs.org
Advanced Analytical Techniques for Quantification and Structural Elucidation of Budesonide D8
Application of Budesonide-d8 as a Stable Isotope Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the goal is to accurately measure the concentration of a drug or metabolite in a complex biological matrix such as plasma, urine, or tissue. shimadzu.com.sg These matrices contain numerous endogenous components that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which can lead to inaccurate quantification. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS), such as Budesonide-d8, is the gold standard for mitigating these matrix effects. sigmaaldrich.com
Budesonide-d8 is added to a biological sample at a known concentration at the beginning of the sample preparation process. researchgate.netresearchgate.net Because it is chemically almost identical to the analyte (budesonide), it experiences the same extraction inefficiencies, ionization suppression, or instrument variability. sigmaaldrich.com By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to a highly accurate and precise measurement of the analyte's concentration. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of budesonide (B1683875) in biological samples, owing to its high selectivity and sensitivity. rjptonline.org In these methods, Budesonide-d8 is universally employed as the internal standard. researchgate.netresearchgate.netnih.govnih.gov The methodology involves chromatographic separation of budesonide and Budesonide-d8 from matrix components, followed by detection using a tandem mass spectrometer, typically operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. shimadzu.com.sgnih.gov
In SRM mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass-based selectivity, significantly reducing background noise. researchgate.net For budesonide, the positive ionization mode (ESI+) is common, with a typical SRM transition being m/z 431.2 -> 147.1. nih.gov For Budesonide-d8, the precursor ion is shifted by the mass of the deuterium (B1214612) atoms (e.g., m/z 439.3), but it often produces the same or a similarly characteristic product ion (e.g., m/z 147.1), confirming its structural similarity. nih.gov The co-elution of the analyte and the SIL-IS is a key aspect of the method's success. sigmaaldrich.com
Various LC-MS/MS methods have been developed, achieving lower limits of quantification (LLOQ) in the low picogram per milliliter (pg/mL) range, which is necessary due to budesonide's low systemic bioavailability. sciex.comwaters.com
Table 1: Examples of LC-MS/MS Parameters for Budesonide Quantification Using Budesonide-d8
| Parameter | Study 1 nih.gov | Study 2 sciex.com | Study 3 nih.gov |
| Analytical Column | InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) | Phenomenex Strata-X RP | ACQUITY UPLC BEH C18 (1.7 μm) |
| Mobile Phase | Gradient elution (details not specified) | Not specified | Gradient: Aqueous 0.1% formic acid and acetonitrile (B52724) |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Budesonide MRM (m/z) | Not specified | Not specified | 431.2 -> 147.1 |
| Budesonide-d8 MRM (m/z) | Not specified | Not specified | 439.3 -> 147.1 |
| LLOQ | 10 pg/mL (in plasma) | 2 pg/mL (in plasma) | 1 ng/mL (in dried blood spots) |
While LC-MS/MS is more common for budesonide, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for steroid profiling. nih.gov For non-volatile compounds like steroids, chemical derivatization is required to increase their volatility and thermal stability for GC analysis. nih.govusgs.gov This typically involves converting hydroxyl and ketone groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers. usgs.gov
In the context of deuterated steroids, GC-MS combined with isotope dilution is a well-established method for achieving accurate quantification. usgs.govnih.gov A deuterated steroid standard is added to the sample before extraction and derivatization. nih.gov During GC-MS analysis, the derivatized analyte and its deuterated analog will have nearly identical retention times but will be clearly distinguishable by their mass-to-charge ratios in the mass spectrometer. sigmaaldrich.com This allows the deuterated steroid to serve as an excellent internal standard, correcting for any variability during the multi-step sample preparation and analysis. nih.gov The use of stable isotope-labeled tracers with GC-MS has been successfully applied to measure the plasma clearance rates of various androgens. nih.gov
The use of a stable isotope-labeled internal standard like Budesonide-d8 is fundamental to achieving high-quality quantitative data in bioanalysis. The key advantages are significant enhancements in accuracy, precision, and sensitivity. researchgate.netnih.gov
Accuracy and Precision: By compensating for sample-to-sample variations in extraction recovery and matrix-induced ion suppression/enhancement, Budesonide-d8 ensures the accuracy of the measurement. sigmaaldrich.comrsc.org Since the analyte and the internal standard respond to these variations in an almost identical manner, the ratio of their signals remains constant, leading to high precision (reproducibility) in the results. researchgate.netnih.gov
Sensitivity: The high selectivity of monitoring a specific mass transition in MS/MS drastically reduces chemical noise from the biological matrix. researchgate.net An ideal internal standard like Budesonide-d8 co-elutes with the analyte but does not produce interfering signals in the analyte's mass channel. sigmaaldrich.com This clean baseline allows for the reliable detection and quantification of the analyte at very low concentrations, thereby enhancing the sensitivity of the assay. nih.govacs.org Methods using Budesonide-d8 have achieved LLOQs as low as 2 pg/mL in human plasma. sciex.comwaters.com
Method Development and Validation for Low-Level Quantification of Budesonide and its Deuterated Forms
Developing and validating a bioanalytical method for quantifying budesonide presents challenges due to its extremely low circulatory levels, which stem from high first-pass metabolism and low bioavailability. shimadzu.com.sgnih.govwaters.com Therefore, the method must be highly sensitive, selective, and robust. The validation process ensures the method is reliable for its intended purpose and typically assesses parameters like linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. nih.govsci-hub.se
Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte before instrumental analysis. unimi.it For budesonide and its deuterated standard, several techniques are employed.
Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up budesonide samples. researchgate.netresearchgate.netsciex.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of solvent. Common SPE sorbents for budesonide include reversed-phase materials like C18 (octadecylsilica) or polymeric phases like Strata-X and Oasis HLB. researchgate.netsciex.comwaters.com SPE is highly effective at removing phospholipids, a major source of matrix effects in LC-MS. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). researchgate.net LLE has been used for budesonide extraction, often employing solvents like ethyl acetate (B1210297) or methyl tert-butyl ether. researchgate.netnih.gov
Protein Precipitation (PPT): This is a simpler but generally less clean method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins. unimi.itbac-lac.gc.ca While fast, it may not remove other interfering small molecules, potentially leading to greater matrix effects compared to SPE or LLE. bac-lac.gc.ca
Table 2: Sample Preparation Strategies for Budesonide Analysis
| Technique | Matrix | Details | Reported Recovery | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | Automated SPE with C2 cartridges. | Not specified | nih.gov |
| Solid-Phase Extraction (SPE) | Human Plasma | Waters Sep-Pak C18 cartridges. | Not specified | waters.com |
| Solid-Phase Extraction (SPE) | Human Plasma | Cleanert PEP-2 products after sample dilution. | 84.7–89.4% | nih.gov |
| Liquid-Liquid Extraction (LLE) | Dog Plasma | Combined with SPE for enhanced cleanup. | Not specified | researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Exhaled Breath Condensate | Chloroform as extraction solvent, methanol as disperser. | Not specified | benthamdirect.com |
Budesonide is synthesized as a mixture of two diastereomers, or epimers, designated 22R and 22S. rjptonline.orgmdpi.com The 22R epimer is known to be several times more pharmacologically potent than the 22S epimer. mdpi.com For this reason, some analytical methods are developed to chromatographically separate and individually quantify the two epimers. nih.govresearchgate.net
The separation of these epimers is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). nih.gov Method development focuses on optimizing the column chemistry, mobile phase composition, and temperature to achieve adequate resolution (a measure of peak separation). sci-hub.se For example, a Hypersil C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 3.2-3.4) has been shown to resolve the epimers effectively. sci-hub.se The USP monograph for budesonide specifies a resolution factor (R) of not less than 1.5 between the two epimer peaks. waters.com
In many bioanalytical methods focused on pharmacokinetics, the two epimers are not separated, and a single integrated peak representing total budesonide is quantified. sciex.com In these cases, the Budesonide-d8 internal standard, which also exists as a mixture of epimers, elutes at the same retention time as the non-deuterated budesonide, ensuring accurate quantification of the total drug concentration. researchgate.netsciex.com
Table 3: Chromatographic Conditions for Budesonide Epimer Separation
| Parameter | Method 1 sci-hub.se | Method 2 nih.gov | Method 3 researchgate.net |
| Column | Hypersil C18 (5 µm, 15 cm x 4.6 mm) | Octadecylsilane column | Rtx-5 capillary column (7 m) |
| Technique | HPLC | HPLC | Gas Chromatography (GC) |
| Mobile/Carrier Gas | Acetonitrile–phosphate buffer (pH 3.3-3.4) | Ethanol–water mixtures | Helium |
| Resolution (R) Achieved | > 1.5 | Sufficient for baseline separation | Sufficient for baseline separation |
| Retention Times | R-epimer: ~18 min | Not specified | Epimer 22R: ~7.7 min, Epimer 22S: ~8.3 min |
Assessment of Linearity, Accuracy, and Reproducibility in Research Assays
The reliability of any quantitative bioanalytical method hinges on its rigorous validation, ensuring the data generated are both accurate and reproducible. For assays involving Budesonide-d8 as an internal standard, key validation parameters include linearity, accuracy, and precision (reproducibility).
Linearity establishes the relationship between the concentration of the analyte and the analytical signal. A linear response is crucial for accurate quantification over a specific concentration range. Research assays consistently demonstrate excellent linearity for methods quantifying budesonide using Budesonide-d8. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have achieved correlation coefficients (r or R²) greater than 0.99 over concentration ranges from picogram to nanogram levels. nih.govshimadzu.co.krresearchgate.net One study reported a correlation coefficient of 0.9992 for a calibration curve ranging from 2 pg/mL to 200 pg/mL in plasma. shimadzu.co.kr Another high-performance liquid chromatography (HPLC) method showed linearity with an R² value greater than 0.999 in the concentration range of 1-20 μg/ml. nih.gov
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at known concentrations and is typically expressed as the percentage of recovery or the percent difference from the nominal value. Validated methods show high accuracy, with values often falling between 98.9% and 103%. nih.gov In one study, the accuracy for budesonide ranged from 0.8% to 16.4% depending on the concentration. In an assay developed for dried blood spots, the inter-assay accuracy was between -8.8% and 7.4% difference from the nominal concentration. nih.gov
Reproducibility , or precision, measures the degree of scatter between a series of measurements of the same sample. It is usually evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). For budesonide assays using its deuterated analog, the total imprecision is consistently low. Studies report total imprecision below 9% at multiple concentration levels. nih.gov Another validation found the precision of the standard curve slopes to be 3.7% across multiple runs. nih.gov
The following table summarizes findings on linearity, accuracy, and reproducibility from various research assays utilizing Budesonide-d8.
Table 1: Performance Characteristics of Budesonide Assays Using Budesonide-d8
| Parameter | Method | Concentration Range | Result | Source |
|---|---|---|---|---|
| Linearity | LC-MS/MS | 50-5000 pg/mL | Correlation coefficient < 0.99 | nih.gov |
| Linearity | LC-MS/MS | 10–1200 pg/mL | Linear calibration curves obtained | researchgate.net |
| Linearity | LC-MS/MS | 2-200 pg/mL | Correlation coefficient of 0.9992 | shimadzu.co.kr |
| Linearity | UHPLC-MS/MS | 1.0–50 ng/mL | R² > 0.9857 | nih.gov |
| Accuracy | LC-MS/MS | 3 levels | 98.9% - 103% | nih.gov |
| Accuracy | LC-MS/MS | 10–1200 pg/mL | Extraction Recoveries: 84.7–89.4% | researchgate.net |
| Accuracy | UHPLC-MS/MS | 1.0-50 ng/mL | Inter-assay Accuracy (%diff): −8.8 to 7.4 | nih.gov |
| Reproducibility | LC-MS/MS | 3 levels | Total imprecision < 9% | nih.gov |
| (Precision) | LC-MS/MS | 200 & 2000 pg/mL | Total imprecision: 7.4% & 4.2% | nih.govresearchgate.net |
| Reproducibility | UHPLC-MS/MS | 1.0-50 ng/mL | Inter-assay Precision (%CV) of LLOQ: 7.0% | nih.gov |
| (Precision) |
Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometric Detection
When analyzing biological samples such as plasma or urine with liquid chromatography-mass spectrometry (LC-MS/MS), co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte. researchgate.net This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the assay. shimadzu.com.sg
The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Budesonide-d8 for the quantification of budesonide. Budesonide-d8 is ideal because it has nearly identical physicochemical properties to the non-deuterated analyte. smolecule.com It co-elutes from the liquid chromatography column under the same conditions and experiences the same degree of ion suppression or enhancement during ionization in the mass spectrometer source. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects are effectively normalized, leading to more accurate and precise quantification.
In addition to using a SIL-IS, robust sample preparation techniques are employed to remove interfering matrix components before analysis. These methods include:
Solid-Phase Extraction (SPE): This is a common technique used to isolate budesonide and Budesonide-d8 from the biological matrix. researchgate.netresearchgate.net Samples are loaded onto an SPE cartridge (e.g., C18), which retains the analytes while allowing interfering substances to be washed away. plos.org The purified analytes are then eluted for analysis.
Phospholipid Removal: Phospholipids are a major source of ion suppression in plasma samples. Specific sample preparation steps, such as using phospholipid removal plates or techniques like protein precipitation followed by a targeted extraction, have been shown to be necessary to reduce matrix effects and increase method sensitivity. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). It can be used alone or in combination with SPE to clean up samples. researchgate.net
The effectiveness of these strategies is demonstrated in studies where the matrix effect (ME) is formally assessed. For example, in an assay for budesonide in dried blood spots, ion suppression was found to be negligible for both budesonide (ME = 94.2%) and Budesonide-d8 (ME = 95.2%), highlighting the combined benefit of the isotopic internal standard and the extraction procedure. nih.gov
Advanced Spectroscopic Methods for Isotopic Verification and Structural Confirmation of Budesonide-d8
Before Budesonide-d8 can be used as a reliable internal standard, its own identity, purity, and isotopic labeling must be rigorously confirmed. Advanced spectroscopic techniques are essential for this characterization, ensuring that the material meets the required specifications for bioanalytical assays.
Mass Spectrometry (MS) is a primary tool for verifying the isotopic enrichment and purity of Budesonide-d8. MS analysis confirms the molecular weight of the compound, which should correspond to the addition of eight deuterium atoms (C₂₅H₂₆D₈O₆, MW: 438.58) compared to the parent budesonide molecule. scbt.com High-resolution mass spectrometry can provide a precise mass measurement to confirm the elemental composition. Furthermore, MS is used to determine the isotopic distribution, quantifying the percentage of the material that is d8, as well as the percentages of other isotopic variants (d0 through d7). lgcstandards.com For instance, a certificate of analysis for a batch of Budesonide-d8 might specify the isotopic distribution, confirming a high percentage (e.g., >85%) of the desired d8 species. lgcstandards.com In tandem mass spectrometry (MS/MS), specific fragmentation patterns are monitored. The selected reaction monitoring (SRM) transition for Budesonide-d8 (e.g., m/z 439.3 -> 147.1) will be shifted from that of non-labeled budesonide (m/z 431.2 -> 147.1), providing specificity in complex mixtures. nih.gov
The combination of MS and NMR provides a comprehensive characterization of the Budesonide-d8 standard, ensuring its structural integrity and isotopic purity.
Table 2: Example Certificate of Analysis Data for Budesonide-d8
| Parameter | Method | Specification/Result | Source |
|---|---|---|---|
| Identity | ¹H NMR and MS | Conforms to structure | lgcstandards.com |
| Chemical Purity | HPLC/TLC | 98% | lgcstandards.com |
| Molecular Formula | - | C₂₅H₂₆D₈O₆ | scbt.com |
| Molecular Weight | - | 438.58 | scbt.com |
| Isotopic Purity (d8) | Mass Spectrometry | 85.08% | lgcstandards.com |
| Isotopic Distribution (d7) | Mass Spectrometry | 14.02% | lgcstandards.com |
| Isotopic Distribution (d6) | Mass Spectrometry | 0.91% | lgcstandards.com |
Pharmacokinetic and Metabolic Investigations Employing Budesonide D8 in Preclinical Research
Preclinical Pharmacokinetic Profiling in Animal Models Using Budesonide-d8 as a Tracer
The use of Budesonide-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a well-established practice for the accurate quantification of budesonide (B1683875) in plasma and other biological samples obtained from preclinical animal studies. hres.ca This methodology is crucial for delineating the pharmacokinetic profile of budesonide.
Quantification of Absorption and Distribution Kinetics in Rodent and Non-Rodent Species
Preclinical studies in various animal models, including rodents (mice and rats) and non-rodents (dogs), have been conducted to characterize the absorption and distribution of budesonide. Following administration, budesonide is absorbed and distributed to various tissues. The volume of distribution (Vd) is an indicator of the extent of drug distribution into the tissues. In preclinical species, budesonide has a high volume of distribution. fda.gov For instance, in dogs, the volume of distribution is approximately 3 L/kg.
Pharmacokinetic parameters of budesonide have been determined in different species, which is essential for interspecies scaling and prediction of human pharmacokinetics. The data in the table below, while for the non-deuterated budesonide, represents the type of information obtained in studies where Budesonide-d8 would be used as a tracer for accurate quantification.
Table 1: Comparative Pharmacokinetic Parameters of Budesonide in Preclinical Species
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Volume of Distribution (L/kg) |
|---|---|---|---|---|---|
| Rat | Intravenous | - | - | 54 | - |
| Rat | Intratracheal | 0.08 | - | - | - |
| Dog | Inhalation (1.0 mg) | 0.27 | 0.89 | 1.1 | 3 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data is for non-deuterated budesonide and serves as a reference.
Studies in dogs have shown that after inhalation, budesonide is rapidly absorbed, with a mean time to peak plasma concentration (Tmax) of approximately 16 minutes. helsinki.fi The use of Budesonide-d8 in such studies ensures the precision of these measurements, which are critical for understanding the rate and extent of absorption.
Elucidation of Systemic Clearance and Elimination Pathways with Deuterated Markers
Budesonide-d8 is an invaluable tool for determining the systemic clearance and elimination half-life of budesonide. Clearance (CL) describes the volume of plasma cleared of the drug per unit of time and is a measure of the body's efficiency in eliminating the drug. The elimination half-life (t½) is the time required for the plasma concentration of the drug to decrease by half.
Budesonide is characterized by high clearance and a relatively short elimination half-life in preclinical species. fda.gov This rapid elimination is primarily due to extensive first-pass metabolism in the liver. hres.ca The use of deuterium-labeled budesonide allows for precise measurement of these parameters by distinguishing the administered drug from any endogenous or previously administered compounds.
Table 2: Clearance and Elimination Half-life of Budesonide in Preclinical Species
| Species | Clearance (L/min) | Elimination Half-life (h) |
|---|---|---|
| Rat | - | - |
| Dog | - | - |
Comparative Biotransformation Studies of Budesonide and Budesonide-d8 in Preclinical Systems
While direct comparative biotransformation studies of budesonide and Budesonide-d8 are scarce, the metabolism of budesonide has been investigated in liver microsomes from different preclinical species, including rats and mice. nih.gov These studies reveal species-specific differences in metabolite formation. In rat liver microsomes, reductive metabolism is more pronounced compared to mouse and human liver microsomes. nih.gov The primary metabolites identified are 6β-hydroxybudesonide and 16α-hydroxyprednisolone.
The use of Budesonide-d8 in such studies would help in precisely tracking the metabolic fate of the parent compound and the formation of its metabolites. The deuteration is not expected to change the primary metabolic pathways, but it could potentially alter the rate of metabolism, a phenomenon known as the kinetic isotope effect.
In Vitro and Ex Vivo Metabolic Stability Studies of Budesonide-d8
In vitro and ex vivo systems, such as liver microsomes and hepatocytes, are crucial for investigating the metabolic stability of a drug candidate. Budesonide-d8 is used in these systems to accurately quantify the rate of metabolism of budesonide.
Identification and Characterization of Cytochrome P450 Isoenzyme Involvement in Budesonide-d8 Metabolism
The metabolism of budesonide is predominantly mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes, particularly CYP3A4. researchgate.net In vitro studies using human liver microsomes have demonstrated a strong correlation between the formation of the main metabolites of budesonide and the activity of CYP3A. researchgate.net
While specific studies characterizing the CYP isoenzyme involvement in Budesonide-d8 metabolism are not widely published, it is expected that the same enzymes would be responsible for its metabolism. The deuteration is unlikely to alter the substrate specificity of the CYP enzymes for the budesonide molecule.
Influence of Deuteration on Enzymatic Reaction Rates and Metabolite Formation Pathways
Deuteration of a drug molecule can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium (B1214612) compared to hydrogen. portico.org This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in the metabolic pathway. portico.org
For budesonide, which is extensively metabolized by CYP3A4, deuteration at the sites of metabolism could potentially slow down the rate of its breakdown. This could lead to a longer half-life and increased systemic exposure. However, the magnitude of the KIE is difficult to predict and must be determined experimentally. nih.gov Studies on other deuterated drugs have shown that this can lead to an altered pharmacokinetic profile. nih.gov
While specific data on the influence of deuteration on the enzymatic reaction rates and metabolite formation pathways of budesonide are not available, the theoretical basis of the KIE suggests that Budesonide-d8 could exhibit a different metabolic rate compared to its non-deuterated counterpart. Further research is needed to quantify this effect for budesonide.
Analysis of Drug-Drug Interactions Affecting Budesonide-d8 Metabolic Clearance in Preclinical Settings
The metabolic clearance of budesonide is predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes. medsafe.govt.nznih.govtga.gov.au This makes it susceptible to drug-drug interactions with compounds that inhibit or induce these enzymes. Preclinical investigations, often utilizing deuterated standards like Budesonide-d8 for precise quantification, are essential to characterize these interactions. researchgate.net
In vitro studies using human liver microsomes have been instrumental in identifying potent inhibitors of budesonide metabolism. nih.gov The co-incubation of budesonide with known CYP3A inhibitors demonstrates a significant reduction in its metabolism. nih.govtandfonline.com For instance, ketoconazole (B1673606) has been identified as a very strong inhibitor, followed by others such as troleandomycin (B1681591) and erythromycin. nih.govtandfonline.com Conversely, substances that interact with other CYP isozymes, like CYP2C and CYP2D6, show no significant inhibition of budesonide metabolism, confirming the primary role of CYP3A. nih.gov
Preclinical in vitro models are also employed to assess the potential of budesonide to act as a perpetrator of drug-drug interactions. Studies have shown that budesonide is neither a significant inducer nor an inhibitor of major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. nih.gov While budesonide is a substrate for the efflux transporter P-glycoprotein (P-gp), its potential to cause clinically relevant interactions via this pathway is considered low due to the rapid clearance by CYP3A enzymes. nih.gov
The following table summarizes the inhibitory effects of various compounds on budesonide metabolism as determined in preclinical in vitro studies.
| Inhibitor | Target Enzyme | IC50 (µM) |
| Ketoconazole | CYP3A | ~0.1 |
| Troleandomycin | CYP3A | ~1 |
| Erythromycin | CYP3A | 100 |
| Cyclosporin | CYP3A | 100 |
| Sulfaphenazole | CYP2C | No significant inhibition |
| Quinidine | CYP2D6 | No significant inhibition |
| Data sourced from in vitro studies with human liver microsomes. nih.govtandfonline.com |
Investigation of Kinetic Isotope Effects (KIEs) in Budesonide Metabolism
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly relevant for drugs like budesonide that undergo CYP450-mediated oxidative metabolism, which often involves the cleavage of a carbon-hydrogen (C-H) bond as a rate-limiting step. dovepress.comnih.govnih.gov
Theoretical and Computational Modeling of Deuterium KIEs in Biotransformation Reactions
Theoretical and computational models are increasingly used to predict and understand deuterium KIEs in drug metabolism. pnas.orgresearchgate.net These models can simulate the enzymatic reaction at a molecular level, providing insights into the transition state of the reaction and the degree to which C-H bond breaking is rate-limiting. pnas.org For CYP450-catalyzed reactions, a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.govnih.gov
Experimental Determination of KIEs to Elucidate Rate-Limiting Steps and Reaction Mechanisms
Experimental determination of KIEs is a powerful tool to probe the mechanisms of drug metabolism. pnas.orgresearchgate.net In the context of budesonide, this would involve comparing the metabolic rate of the standard compound with its deuterated analogue, Budesonide-d8. A KIE value (kH/kD) significantly greater than 1 indicates that the C-H bond cleavage is a rate-determining step in the metabolic pathway. researchgate.net
The following table presents hypothetical KIE data for the metabolism of a generic substrate by a CYP450 enzyme to illustrate the concept.
| Parameter | Non-deuterated Substrate | Deuterated Substrate | KIE (kH/kD) |
| Rate of metabolism (Vmax/Km) | 100 | 25 | 4.0 |
| This table is for illustrative purposes only and does not represent actual data for Budesonide-d8. |
Further experimental studies specifically designed to measure the intrinsic KIE for the different metabolic pathways of budesonide would be necessary to fully elucidate the rate-limiting steps and the precise mechanism of its biotransformation.
Molecular and Cellular Mechanism Elucidation with Budesonide D8
Glucocorticoid Receptor (GR) Binding and Transactivation Studies Using Deuterated Ligands
The primary mechanism of action for budesonide (B1683875) is its high-affinity binding to the glucocorticoid receptor (GR), a ligand-regulated transcription factor that governs the expression of genes involved in inflammation, metabolism, and cellular proliferation. uba.ar Budesonide exhibits a binding affinity for the GR that is approximately 200 times greater than that of endogenous cortisol. nih.govpatsnap.com The use of Budesonide-d8 in research provides a stable, non-metabolizable ligand, ensuring that the observed downstream effects are a direct result of GR activation by the parent compound. smolecule.com
Isolation and Characterization of GR-Mediated Cellular Responses Unconfounded by Metabolism
A significant challenge in studying glucocorticoid action is the extensive first-pass metabolism that the parent compounds undergo, primarily through the cytochrome P450 enzyme system (specifically CYP3A4). nih.govpatsnap.com This process generates metabolites, such as 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which have markedly lower glucocorticoid activity. nih.gov The use of deuterated ligands like Budesonide-d8 effectively bypasses this metabolic degradation.
This metabolic stability is crucial for isolating and studying the direct consequences of GR binding. smolecule.com Researchers can confidently attribute changes in gene expression, protein activity, and cellular phenotype to the interaction of the primary ligand with the GR, rather than to a mixture of the parent drug and its various metabolites. This unconfounded view is essential for accurately mapping the signaling cascade initiated by GR activation, from receptor dimerization and nuclear translocation to the subsequent transactivation or transrepression of target genes. patsnap.comsmolecule.com
Analysis of Budesonide-d8 Effects on Gene Expression Profiles
Upon binding to budesonide, the GR complex translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. patsnap.com Studies using budesonide have demonstrated significant alterations in gene expression profiles across various cell types. The use of Budesonide-d8 in such studies would ensure that the identified gene expression changes are solely due to the parent molecule's activity.
For instance, in a study on human airway cells, inhaled budesonide was found to significantly alter the expression of numerous genes. nih.gov A number of these genes are key regulators of transcription and signaling, consistent with the anti-inflammatory and cellular effects of glucocorticoids. nih.gov Another study in mouse lung tumors showed that budesonide treatment reversed DNA hypomethylation and modulated the mRNA expression of genes involved in cell cycle and apoptosis, such as caspase 3, cyclin B2, cyclin E1, and survivin. nih.gov
Table 1: Selected Genes Modulated by Budesonide in Human Airway Biopsies This table presents a selection of genes identified in a study where subjects inhaled budesonide. The data shows the gene symbol and the observed change in expression. Using Budesonide-d8 in such an experiment would confirm these effects are from the parent compound.
| Gene Symbol | Gene Name | Function | Fold Change |
| Upregulated Genes | |||
| KLF9 | Krüppel-like Factor 9 | Transcriptional Regulator | Increased |
| PER1 | Period Circadian Regulator 1 | Transcriptional Regulator | Increased |
| TSC22D3 (GILZ) | TSC22 Domain Family Member 3 | Anti-inflammatory, Transcriptional Regulator | Increased |
| ZBTB16 | Zinc Finger and BTB Domain Containing 16 | Transcriptional Repressor | Increased |
| CD163 | Scavenger Receptor Cysteine-Rich Type 1 | Receptor | Increased |
| CXCR4 | C-X-C Motif Chemokine Receptor 4 | Receptor | Increased |
| DUSP1 | Dual Specificity Phosphatase 1 | Signaling | Increased |
| NFKBIA | NFKB Inhibitor Alpha | Signaling | Increased |
| Downregulated Genes | |||
| CCL5 | C-C Motif Chemokine Ligand 5 | Inflammatory Signaling | Decreased |
| IL1B | Interleukin 1 Beta | Pro-inflammatory Cytokine | Decreased |
| WNT5A | Wnt Family Member 5A | Signaling Pathway Ligand | Decreased |
Data sourced from a study on gene expression in human airways following budesonide inhalation. nih.govnih.gov
Investigation of Protein Synthesis and Post-Translational Modifications in Response to Deuterated Glucocorticoids
Glucocorticoid receptor activation has profound effects on protein metabolism, generally promoting a catabolic state in skeletal muscle by both inhibiting protein synthesis and promoting protein degradation. researchgate.net GR activation can increase the transcription of genes like REDD1 and KLF15, which in turn inhibit the mechanistic target of rapamycin (B549165) complex-1 (mTORC1), a central regulator of protein synthesis. oup.com Utilizing deuterated glucocorticoids like Budesonide-d8 allows for precise investigation of these pathways without metabolic interference. Stable isotope labeling techniques, such as those using deuterium (B1214612) oxide (heavy water), can be employed alongside Budesonide-d8 to directly measure protein synthesis rates and trace the metabolic fate of amino acids. oup.comresearchgate.net
Furthermore, the function of the GR itself and its interacting proteins is heavily regulated by post-translational modifications (PTMs). thermofisher.comfrontiersin.org PTMs are chemical alterations to proteins after translation, including phosphorylation, acetylation, and ubiquitination, which can alter a protein's activity, localization, or stability. thermofisher.comsigmaaldrich.com Ligand binding to the GR induces specific conformational changes that influence its phosphorylation status at various serine residues (e.g., Ser211 and Ser226). nih.govresearchgate.net These phosphorylation events are ligand-selective and are critical for modulating the receptor's transcriptional activity, nuclear trafficking, and protein half-life. researchgate.netendocrine-abstracts.org Studying these PTMs in response to a metabolically stable ligand like Budesonide-d8 provides a clearer understanding of how the ligand-receptor complex initiates downstream signaling and gene regulation. nih.gov
Impact of Budesonide-d8 on Cell Plasticity and Differentiation Pathways
Budesonide-d8, a deuterated isotopologue of the synthetic glucocorticoid Budesonide, serves as a critical analytical tool in research aimed at understanding the molecular and cellular activities of its parent compound. While Budesonide is the pharmacologically active agent, Budesonide-d8 is indispensable for the precise quantification of Budesonide concentrations in complex biological samples through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This accurate measurement is fundamental for elucidating the mechanisms by which Budesonide influences cell plasticity and differentiation.
Research into Stem Cell Fate and Developmental Processes
Recent research has uncovered that Budesonide, unlike many other glucocorticoids, is a potent modulator of stem cell behavior and plasticity. researchgate.net In studies utilizing embryonic stem cells (ESCs), Budesonide has been shown to stabilize cell–cell adhesions, which in turn prevents embryonic stem cell differentiation. researchgate.netnih.gov This effect is visually characterized by the induction of highly compacted cell colonies. researchgate.net
Furthermore, Budesonide has been found to inhibit the development of 3D gastruloids, which are three-dimensional models that mimic early embryonic development. researchgate.net The ability of Budesonide to maintain the integrity of cell-cell junctions appears to be a key mechanism in preventing the spontaneous differentiation and developmental processes observed in these models. researchgate.net
Throughout this research, Budesonide-d8 is employed as an internal standard. researchgate.netnih.govmdpi.com Its use allows for the accurate determination of Budesonide levels within the cellular environment, ensuring that the observed effects on stem cell fate are correctly correlated with specific concentrations of the active compound.
Studies on Cellular Motility, Invasion, and Phenotypic Changes in Research Models
The influence of Budesonide extends to modulating the plasticity of cancer cells, specifically their ability to move and invade surrounding tissues. nih.gov Research has demonstrated that Budesonide can inhibit the motility and invasive properties of various cancer cell lines. researchgate.netmdpi.com
In models of breast cancer using the triple-negative SUM159 cell line, Budesonide was found to block cell invasion and metastatic spread both in vitro and in vivo. nih.govmdpi.com It promotes the formation of compact, round-shaped colonies and reduces the collective invasive capability of cancer cell spheroids. nih.gov Similar inhibitory effects on migration have been observed in studies with A549 lung cancer cells. mdpi.com This anti-invasive activity is linked to Budesonide's ability to maintain high levels of the adhesive protein E-cadherin at the cell-cell interface, which strengthens cell adhesion and counteracts the phenotypic changes associated with metastasis. researchgate.net
The table below summarizes key research findings on the impact of Budesonide on cancer cell models, where Budesonide-d8 would be used for analytical quantification.
Table 1: Research Findings on Budesonide's Impact on Cancer Cell Models
| Cell Line | Cancer Type | Research Model | Observed Effects | Citation |
|---|---|---|---|---|
| SUM159 | Triple-Negative Breast Cancer | 3D Organotypic Culture | Blocked cell invasion, increased colony compaction, formation of round-shaped colonies. | nih.gov |
| SUM159 | Orthotopic Mouse Model | In vivo | Reduced lung metastasis from primary mammary tumors. | researchgate.netnih.gov |
| A549 | Lung Cancer | Tumor Spheroid & Boyden Chamber Assays | Inhibited cell migration. | nih.govmdpi.com |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Inhibited motile/invasive propensity. | researchgate.netnih.gov |
In these research contexts, Budesonide-d8 is not the agent causing these phenotypic changes but is a crucial component of the analytical methodology. researchgate.netresearchgate.net By serving as a stable, isotopically labeled internal standard, it enables researchers to confidently quantify the concentration of Budesonide responsible for the observed inhibition of cellular motility and invasion, thereby helping to elucidate the underlying molecular pathways. researchgate.netresearchgate.net
Preclinical Research Applications of Budesonide D8 in Disease Models and Drug Delivery Systems
In Vivo Animal Models for Investigating Pathophysiological Responses to Budesonide (B1683875)
Animal models are indispensable for studying the mechanisms of disease and the effects of therapeutic agents. In preclinical research, various in vivo models have been employed to investigate the pathophysiological responses to budesonide in inflammatory conditions.
Analysis of Airway Inflammatory Responses in Rodent Models (e.g., Ovalbumin-Induced Asthma)
The ovalbumin (OVA)-induced asthma model in rodents is a standard for studying allergic airway inflammation. In a rat model of OVA-induced airway inflammation, budesonide administration has been shown to significantly reduce levels of interleukin-1β (IL-1β) and eotaxin in the lungs. glpbio.comcaymanchem.com Furthermore, it decreased the number of eosinophils and neutrophils in the bronchoalveolar lavage fluid (BALF). glpbio.comcaymanchem.com
Other studies in murine asthma models have corroborated these findings, demonstrating that budesonide can ameliorate allergic airway inflammation. archivesofmedicalscience.comnih.gov For instance, treatment with budesonide in an OVA-induced asthma model led to a significant reduction in inflammatory cell infiltration around the airways and decreased airway wall thickening. nih.gov The treatment also effectively inhibited airway hyperresponsiveness. frontiersin.orgnih.gov Research has also shown that budesonide can reduce the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), two factors involved in the airway remodeling seen in chronic asthma. archivesofmedicalscience.com
| Model | Key Findings on Budesonide Treatment | Reference |
| Rat Model of Ovalbumin-Induced Airway Inflammation | Reduced levels of IL-1β and eotaxin in the lungs. | glpbio.comcaymanchem.com |
| Reduced number of eosinophils and neutrophils in BALF. | glpbio.comcaymanchem.com | |
| Murine Asthma Model (OVA-Induced) | Ameliorated allergic airway inflammation. | archivesofmedicalscience.comnih.gov |
| Reduced expression of HIF-1α and VEGF. | archivesofmedicalscience.com | |
| Inhibited airway hyperresponsiveness. | frontiersin.orgnih.gov | |
| Aspergillus fumigatus-Induced Asthma Model (Mice) | Inhibited eosinophil counts in the lung and BALF. | frontiersin.org |
| Reduced levels of CCL11, IL-13, and IL-23p19 in BALF. | frontiersin.org |
Evaluation of Gastrointestinal Inflammatory Biomarkers in Colitis Models
Budesonide's anti-inflammatory effects have been extensively studied in animal models of inflammatory bowel disease (IBD), such as colitis. In a rat model of oxazolone-induced colitis, intracolonic administration of budesonide led to a decrease in colon wet weight and reduced colonic myeloperoxidase (MPO) activity, a key biomarker for neutrophil infiltration and inflammation. glpbio.comcaymanchem.com
Similarly, in other preclinical colitis models, budesonide-loaded formulations have demonstrated significant anti-inflammatory effects. nih.gov Studies using rat colitis models have shown that budesonide treatments can lead to considerable improvements in clinical and histopathological assessments of the colon. nih.govnih.gov Budesonide has also been found to promote the repair of the intestinal mucosa in rat models of ulcerative colitis (UC). nih.gov These models are crucial for evaluating novel drug delivery systems designed to target the release of budesonide to the inflamed portions of the gastrointestinal tract.
Assessment of Cellular Infiltrates and Cytokine Profiles in Preclinical Disease States
A primary mechanism of budesonide is its ability to modulate the immune response by altering cellular infiltrates and cytokine production. Preclinical studies have consistently shown that budesonide inhibits the expression of pro-inflammatory cytokines. nih.govresearchgate.net For example, budesonide can inhibit the lipopolysaccharide (LPS)-induced release of tumor necrosis factor-alpha (TNF-α) from human peripheral blood mononuclear cells. glpbio.comcaymanchem.com In cell culture models, budesonide and fluticasone (B1203827) propionate (B1217596) caused a dose-dependent inhibition of swine dust-induced IL-6 and IL-8 release from lung epithelial cells and LPS-induced IL-6 and TNF-α from alveolar macrophages. nih.gov
In animal models of airway inflammation, budesonide treatment reduces the infiltration of key inflammatory cells, including eosinophils, neutrophils, and lymphocytes, into the lung tissue and airways. glpbio.comcaymanchem.comarchivesofmedicalscience.comnih.gov This is often accompanied by a decrease in the levels of various pro-inflammatory cytokines and chemokines in the BALF, such as IL-1β, IL-4, IL-6, IL-13, and eotaxin. glpbio.comcaymanchem.comnih.govbiomolther.org
| Biomarker Type | Effect of Budesonide | Disease Model Context | Reference |
| Cellular Infiltrates | ↓ Eosinophils, Neutrophils | Rat Ovalbumin-Induced Asthma | glpbio.comcaymanchem.com |
| ↓ Inflammatory Cells (general) | Murine Ovalbumin-Induced Asthma | archivesofmedicalscience.comnih.gov | |
| ↓ Neutrophils, Monocytes | Preterm Sheep Lung Injury Model | nih.gov | |
| Cytokines/Chemokines | ↓ TNF-α | Human PBMC Culture (LPS-induced) | glpbio.comcaymanchem.com |
| ↓ IL-1β, Eotaxin | Rat Ovalbumin-Induced Asthma | glpbio.comcaymanchem.com | |
| ↓ IL-6, IL-8 | Human Lung Epithelial Cells | nih.gov | |
| ↓ IL-4, IL-6, IL-17A | Murine Ovalbumin-Induced Asthma | nih.gov | |
| ↓ IL-13 | Murine Ovalbumin-Induced Asthma | biomolther.org | |
| Enzymes/Proteins | ↓ Myeloperoxidase (MPO) | Rat Oxazolone-Induced Colitis | glpbio.comcaymanchem.com |
| ↓ HIF-1α, VEGF | Murine Asthma Model | archivesofmedicalscience.com |
Design and Development of Advanced Drug Delivery Systems Utilizing Deuterated Compounds
The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeting to specific sites of action. While these systems are developed using the active drug, budesonide, its deuterated form, Budesonide-d8, would be integral for the precise pharmacokinetic analysis during their evaluation.
Formulation and Characterization of Budesonide-d8-Loaded Nanoparticles and Nanosponges
Budesonide has been successfully incorporated into various nanocarriers, including nanoparticles and nanosponges, to improve its delivery. nih.govscienceopen.com Budesonide-loaded chitosan (B1678972) nanoparticles have been prepared using an ionotropic gelation technique. nih.gov Characterization of these nanoparticles revealed sizes ranging from 288 to 566 nm with a positive surface charge (zeta potential), which can facilitate interaction with negatively charged mucosal surfaces. nih.gov
Lentinan-based nanoparticles loaded with budesonide were developed using a solvent evaporation method, resulting in spherical particles with a size of approximately 261 nm and a high encapsulation efficiency of over 92%. frontiersin.orgfrontiersin.org In another approach, budesonide was encapsulated in Eudragit L100 nanoparticles via a nanoprecipitation method, yielding very small particles with a mean diameter of 57 nm and an encapsulation efficiency of around 90%. nih.gov
Cyclodextrin-based nanosponges have also been formulated to complex with budesonide, aiming to enhance its solubility and stability for colon-specific delivery. scienceopen.comasu.edubio-integration.org These nanosponges, often prepared via microwave-assisted synthesis, can effectively encapsulate budesonide, rendering it molecularly dispersed within the nanosponge structure rather than in a crystalline form. scienceopen.comresearchgate.net
| Delivery System | Formulation Method | Key Characteristics | Reference |
| Chitosan Nanoparticles | Ionotropic Gelation | Size: 288-566 nm; Positive Zeta Potential | nih.gov |
| Lentinan-based Nanoparticles | Solvent Evaporation | Size: ~261 nm; Encapsulation Efficiency: ~92% | frontiersin.orgfrontiersin.org |
| Eudragit L100 Nanoparticles | Nanoprecipitation | Size: ~57 nm; Encapsulation Efficiency: ~90% | nih.gov |
| Cyclodextrin-based Nanosponges | Microwave-assisted Synthesis | High Yield (~76%); Molecular dispersion of drug | scienceopen.comasu.edu |
| β-cyclodextrin Nanosponges | Crosslinking with CDI | High Encapsulation Efficiency (~80%) | pharmaexcipients.com |
Evaluation of Targeted Delivery Strategies and Release Kinetics in Model Systems
A major goal of formulating budesonide into advanced delivery systems is to achieve targeted delivery and controlled release kinetics. For inflammatory bowel disease, systems are designed for colon-specific delivery. scienceopen.comasu.edubio-integration.org This is often achieved by using pH-sensitive polymers like Eudragit, which dissolve at the higher pH found in the lower gastrointestinal tract, or by using polysaccharide-based systems that are degraded by colonic enzymes. nih.govmdpi.comresearchgate.net For instance, nanoparticles pelletized and coated with a combination of Eudragit polymers demonstrated a sustained release profile throughout the gastrointestinal tract, leading to long-lasting anti-inflammatory effects in a rat colitis model. nih.gov
The release kinetics from these systems can be finely tuned. Budesonide-loaded nanosponges have shown a gradual release over time, with one study reporting about 25% release at the fifth hour and over 87% total release after 7 hours in a simulated colonic environment. scienceopen.comasu.edu Similarly, hydrogel formulations containing budesonide nanoparticles exhibited prolonged, diffusion-driven release. mdpi.commdpi.com
For pulmonary delivery, nanoparticles can be designed to provide sustained release within the lungs, potentially reducing dosing frequency. pharmaexcipients.comnih.govacs.org Studies with budesonide-loaded liposomal nanoparticles showed sustained release over 24 hours in vitro and extended accumulation in the pulmonary system compared to the free drug. nih.gov This controlled release is critical for improving drug bioavailability at the target site while minimizing systemic exposure.
Material Science Aspects of Polymeric and Mesoporous Silica-Based Delivery Systems for Deuterated Steroids
The successful delivery of a deuterated steroid like Budesonide-d8 hinges on the material science of the carrier system. The goal is to protect the drug until it reaches its target site and to control its release, thereby maximizing local efficacy and minimizing systemic exposure. Polymeric nanoparticles and mesoporous silica (B1680970) nanoparticles (MSNs) have been extensively studied for the delivery of the non-deuterated parent compound, budesonide, and their material properties are directly translatable to its deuterated counterpart. acs.orgresearchgate.net
Polymeric Nanoparticles:
Biodegradable and biocompatible polymers are a cornerstone of advanced drug delivery. For corticosteroids like budesonide, polymers such as poly(lactic-co-glycolic acid) (PLGA) and various polymethacrylate (B1205211) copolymers (e.g., Eudragit®) are frequently employed.
PLGA: This polymer is valued for its biocompatibility and biodegradable nature, breaking down into lactic acid and glycolic acid, which are endogenous to the body. Nanoparticles formulated from PLGA can encapsulate lipophilic drugs like budesonide, protecting them from degradation and providing sustained release. nih.govnih.govuni-saarland.de The drug release profile from PLGA matrices is typically biphasic, featuring an initial burst release followed by a prolonged, continuous release as the polymer matrix erodes. nih.govuni-saarland.de Studies on budesonide-loaded PLGA nanoparticles have demonstrated encapsulation efficiencies of around 85%. nih.gov
Eudragit® Copolymers: This family of polymers offers the significant advantage of pH-dependent solubility. For instance, Eudragit S100 and Eudragit FS30D are designed to dissolve at pH levels found in the lower gastrointestinal tract (pH > 7), making them ideal for colon-targeted delivery in inflammatory bowel disease (IBD). researchgate.netnih.govdovepress.com By coating budesonide-containing nanoparticles with these polymers, the drug is protected from the acidic environment of the stomach and premature release in the small intestine. nih.govnih.gov Dual-sensitive systems, combining pH-dependent polymers (like Eudragit FS30D) with time-dependent release polymers (like Eudragit RS100), have been engineered to further refine colonic delivery, preventing burst release in the upper GI tract and ensuring sustained release at the target site. nih.gov
Mesoporous Silica Nanoparticles (MSNs):
MSNs are emerging as highly versatile carriers for drug delivery due to their unique structural properties. ntno.orgfrontiersin.orgresearchgate.net
Structural Properties: MSNs possess a high surface area, large pore volume, and a narrow, tunable pore size distribution (typically 2-50 nm). ntno.orgfrontiersin.org This allows for a high drug loading capacity. mdpi.com Their rigid framework and the presence of surface silanol (B1196071) groups (Si-OH) make them easy to functionalize. frontiersin.orgfrontiersin.orgnih.gov
Functionalization: The surface of MSNs can be modified with various organic groups to control drug loading and release. frontiersin.orgresearchgate.net For instance, amination (adding amino groups) can enhance the loading of certain drugs and slow their release. researchgate.net For colonic delivery of corticosteroids, MSNs can be loaded with the drug and then coated with a pH-sensitive polymer like Eudragit S100, combining the high loading capacity of silica with the targeted release properties of the polymer. researchgate.net Research has shown that such systems can effectively prevent drug release in simulated gastric fluid and trigger it at a colonic pH. researchgate.net
The encapsulation of a deuterated steroid like Budesonide-d8 into these systems is straightforward from a material science perspective. Deuteration does not significantly alter the key physicochemical properties of the drug molecule, such as size, shape, or lipophilicity, which govern its interaction with and encapsulation within these carriers. wikipedia.orgthefdalawblog.com Therefore, the extensive research on budesonide-loaded nanoparticles serves as a direct blueprint for the development of Budesonide-d8 delivery systems.
| Delivery System | Core Material | Key Material Properties | Typical Particle Size | Drug Loading/Encapsulation Efficiency (for Budesonide) | Reference |
|---|---|---|---|---|---|
| Polymeric Nanoparticles | PLGA | Biodegradable, biocompatible, provides sustained release via polymer erosion. | ~200 nm | ~85% | nih.gov |
| pH-Sensitive Nanoparticles | PLGA core with Eudragit® S100 coating | pH-responsive coating dissolves at pH > 7.0 for colonic targeting. | ~240 nm | Not specified | nih.gov |
| Dual pH/Time-Dependent Nanoparticles | Eudragit® FS30D and Eudragit® RS100 | Combines pH-sensitivity (dissolves at pH > 7) with time-controlled release. | ~215 nm | ~89% | nih.gov |
| Mesoporous Silica-Based System | MSNs with Eudragit® S100 coating | High surface area and pore volume for high drug loading; pH-responsive coating. | Not specified | High loading capacity demonstrated | researchgate.net |
| Lipid-Polymer Hybrid Nanoparticles | PLGA core with a lipid shell | Combines structural stability of polymer with biocompatibility of lipids. | ~150 nm | ~80% | researchgate.net |
Mechanistic Studies of Formulation-Enhanced Pharmacokinetics and Cellular Uptake in Preclinical Settings
The primary motivation for combining Budesonide-d8 with an advanced delivery system is to synergistically enhance its pharmacokinetic profile and cellular uptake, leading to improved therapeutic efficacy.
Formulation-Enhanced Pharmacokinetics:
Preclinical studies using non-deuterated budesonide have clearly demonstrated how nanoparticle formulations alter pharmacokinetics to achieve targeted and controlled delivery.
Targeted Delivery and Sustained Release: For diseases like IBD, oral nanoparticle systems are designed to bypass the upper GI tract and accumulate at the inflamed colon. nih.govdovepress.comnih.gov This is achieved through pH-sensitive coatings that prevent drug release at low pH and trigger it at the higher pH of the colon. nih.govdovepress.com In vivo distribution studies in mice with induced colitis have shown that such nanoparticles are more efficiently delivered to the inflamed colon compared to single pH-dependent systems or drug solutions. nih.govnih.gov Once at the target site, the formulation provides a sustained release of the drug, which can prolong its local anti-inflammatory effect. uni-saarland.de For example, an optimized core-in-cup tablet formulation of budesonide increased the mean residence time and enhanced bioavailability by approximately sixfold compared to a pure drug suspension in rabbits. rjptonline.org
Impact of Deuteration on Pharmacokinetics: The key mechanistic advantage of using Budesonide-d8 is the kinetic isotope effect. The stronger C-D bond can slow the rate of CYP450-mediated metabolism. juniperpublishers.comcdnsciencepub.com For a drug like budesonide, which undergoes extensive first-pass metabolism (approximately 85-90%), this is highly significant. rjptonline.org Slowing this metabolic process could lead to a higher fraction of the administered dose reaching the systemic circulation and, more importantly for local treatments, a longer residence time of the active drug in the target tissue (e.g., the colonic mucosa or lung epithelium). nih.govbioscientia.de Preclinical studies on other deuterated drugs have confirmed this principle, showing increased drug exposure (AUC) and prolonged half-life compared to their non-deuterated analogs. nih.govresearchgate.net
The combination of a formulation that enhances local delivery with a deuterated drug that resists local and systemic metabolism could result in a significantly higher and more sustained concentration of the active drug at the site of inflammation, potentially allowing for lower or less frequent dosing.
Formulation-Enhanced Cellular Uptake:
Beyond delivering the drug to the correct tissue, nanoparticles can also enhance its uptake by target cells.
Mechanisms of Nanoparticle Uptake: Nanoparticles are primarily internalized by cells through endocytosis. nih.gov Studies with budesonide-loaded nanoparticles have shown that they are efficiently taken up by various cell types, including intestinal epithelial cells and macrophages. researchgate.netfrontiersin.org The surface properties of the nanoparticles can be engineered to target specific cellular receptors. For instance, coating nanoparticles with hyaluronic acid (HA) can target the CD44 receptor, which is often overexpressed on inflammatory cells. nih.gov This receptor-mediated endocytosis leads to significantly enhanced cellular uptake compared to non-coated nanoparticles. nih.gov Similarly, lentinan-based nanoparticles have been shown to specifically target macrophages via the Dectin-1 receptor, increasing drug uptake by these key inflammatory cells. frontiersin.org
| Formulation Type | Preclinical Model | Key Mechanistic Finding | Outcome | Reference |
|---|---|---|---|---|
| Dual pH/Time-Dependent Nanoparticles (Eudragit®-based) | DSS-induced colitis mouse model | Formulation prevents premature drug release in the stomach and small intestine, providing sustained release at colonic pH. | More efficient delivery and accumulation in the inflamed colon compared to single pH-sensitive NPs. Markedly decreased disease activity index. | nih.gov |
| Enzyme/pH Dual-Sensitive Nanoparticles (Azo-polyurethane/Eudragit® S100) | Colitis rat model | Nanoparticles remain intact in the stomach and release the drug in response to both pH > 7.0 and cecal enzymes. | Selective accumulation of nanoparticles in inflamed colon tissue. Significant reduction in inflammatory markers (MPO, IL-6, TNF-α). | dovepress.com |
| Hyaluronic Acid (HA)-Coated Eudragit® Nanoparticles | Caco-2 cells & Colitis rat model | HA coating targets CD44 receptors, enhancing cellular uptake via receptor-mediated endocytosis. | Enhanced cellular uptake and superior anti-inflammatory effect (reduction in IL-8 and TNF-α) compared to uncoated NPs. | nih.gov |
| Lentinan-Based Nanoparticles | RAW264.7 macrophages & UC mouse model | Lentinan specifically targets the Dectin-1 receptor on macrophages. | Enhanced uptake rate by macrophages and efficient accumulation in the inflamed colon. | frontiersin.org |
| PLGA Nanoparticles | TNBS-induced colitis rat model | Nanoparticles accumulate at the site of inflammation. | Fluorescence imaging showed higher accumulation of NPs in inflamed tissue compared to healthy tissue. | nih.gov |
Future Directions and Emerging Research Avenues for Budesonide D8
Integration of Budesonide-d8 in Omics-Based Research (Proteomics, Metabolomics)
The fields of proteomics and metabolomics, which involve the large-scale study of proteins and small molecules, respectively, stand to benefit significantly from the use of stable isotope-labeled compounds like Budesonide-d8. moravek.comblueweaveconsulting.com While its primary use is as a standard, its potential as a tracer in dynamic metabolic studies is a burgeoning area of interest.
In proteomics, stable isotope labeling is a cornerstone for quantitative analysis, allowing researchers to track protein expression, modifications, and interactions. moravek.com Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized the field. Although not a direct component of SILAC, Budesonide-d8 can be used in integrated omics studies to precisely quantify the parent drug's concentration, which can then be correlated with proteomic or metabolomic changes. For instance, in studies examining the anti-inflammatory effects of budesonide (B1683875), Budesonide-d8 ensures accurate measurement of the drug, which is critical when linking its presence to changes in protein or metabolite profiles associated with inflammatory pathways. nih.gov A study on infants treated with budesonide identified 90 regulated metabolites, primarily in lipid and amino acid pathways, showcasing the profound systemic effects of the drug that could be more precisely studied using a deuterated standard. nih.gov
In metabolomics, deuterated standards are crucial for correcting analytical variability and accurately quantifying metabolites. clearsynth.comnih.gov The future direction lies in using Budesonide-d8 not just as a passive standard but as an active tracer to follow the metabolic fate of budesonide itself or its influence on metabolic pathways. By tracking the deuterated signature, researchers could potentially identify novel metabolites of budesonide or understand how it perturbs endogenous metabolic networks, providing insights into its mechanism of action and off-target effects. clearsynth.comblueweaveconsulting.com This is particularly relevant for glucocorticoids, which are known to have widespread effects on numerous metabolic pathways. nih.gov
| Research Area | Application of Budesonide-d8 | Potential Insights |
| Proteomics | Accurate quantification of budesonide in concert with proteomic analysis. | Correlation of specific drug concentrations with changes in protein expression related to inflammation, cell signaling, and metabolism. moravek.comnih.gov |
| Metabolomics | Use as an internal standard for precise quantification of endogenous metabolites. | Identification of specific metabolic pathways modulated by budesonide, offering biomarkers for drug efficacy. nih.govnih.gov |
| Tracer Studies | Potential use as a tracer to follow the metabolic conversion of budesonide. | Elucidation of novel metabolic pathways and identification of previously unknown budesonide metabolites. |
Advancements in Imaging Technologies for Tracing Deuterated Compounds In Situ
Visualizing the distribution and metabolic activity of a drug directly within cells and tissues offers profound biological insights. Recent advancements in imaging technologies, particularly those capable of detecting deuterium (B1214612), open up exciting possibilities for tracing Budesonide-d8 in situ.
Stimulated Raman Scattering (SRS) microscopy is a powerful, non-invasive imaging technique that can visualize molecules with high chemical specificity. eurekalert.org The carbon-deuterium (C-D) bond has a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, allowing for background-free imaging. nih.govamegroups.org This enables researchers to track the uptake and distribution of deuterated molecules, like Budesonide-d8, at a subcellular level in live cells and organisms. nih.govarxiv.orgspiedigitallibrary.org This approach could be used to visualize where budesonide localizes within target cells, such as airway smooth muscle cells or intestinal epithelium, and how its distribution changes over time or in response to different physiological states.
Deuterium Metabolic Imaging (DMI) , an MRI-based technique, is another emerging modality. nih.govmdpi.com DMI uses deuterated substrates to non-invasively map metabolic pathways in vivo. researchgate.netoup.com While often used with metabolic precursors like deuterated glucose, the technology provides a framework for tracking any deuterated compound with sufficient concentration and favorable relaxation properties. nih.govacs.org Future applications could involve using DMI to monitor the biodistribution of Budesonide-d8 in whole organisms, providing quantitative data on its accumulation in target organs versus sites of potential side effects.
| Imaging Technology | Principle | Application for Budesonide-d8 |
| Stimulated Raman Scattering (SRS) Microscopy | Detects the unique vibrational frequency of the C-D bond for background-free imaging. nih.govamegroups.org | High-resolution, real-time visualization of Budesonide-d8 uptake, subcellular localization, and trafficking in live cells and tissues. arxiv.orgspiedigitallibrary.org |
| Deuterium Metabolic Imaging (DMI) / Deuterium MRI | MRI technique tuned to the deuterium frequency to map the distribution of deuterated compounds in vivo. nih.govmdpi.com | Non-invasive, whole-body imaging to quantify the accumulation and clearance of Budesonide-d8 in specific organs and tissues. oup.comacs.org |
Computational Modeling and Simulation for Predicting Budesonide-d8 Biological Interactions
Computational methods are becoming increasingly vital in drug discovery and mechanistic studies. alfa-chemistry.com Molecular dynamics (MD) simulations and quantum-chemical calculations can predict how a molecule interacts with its biological targets, such as the glucocorticoid receptor (GR). nih.govnih.govacs.org
For Budesonide-d8, computational modeling can serve several future research purposes. MD simulations can be used to model the binding of both budesonide and Budesonide-d8 to the GR's ligand-binding domain. nih.govacs.orgplos.org While the binding affinity is not expected to change significantly, these simulations can reveal subtle differences in the dynamics of the interaction. More advanced quantum-chemical calculations can probe the impact of deuteration on bond stability and electronic properties, which may influence receptor activation or interaction strength—a phenomenon known as the Ubbelohde effect. plos.org
Furthermore, predictive modeling can be used to simulate the metabolic fate of Budesonide-d8. alfa-chemistry.comjsps.go.jp By modeling the interaction with metabolic enzymes, such as cytochrome P450s, researchers can predict how deuteration at specific sites might alter metabolic rates (the kinetic isotope effect). symeres.comansto.gov.au This predictive power can guide the synthesis of next-generation deuterated compounds with potentially improved pharmacokinetic profiles. alfa-chemistry.comnih.gov The combination of hydrogen/deuterium exchange mass spectrometry (DXMS) with computational modeling has already proven powerful in elucidating drug-protein interactions where crystal structures are unavailable. nih.gov
Exploration of Novel Deuterated Glucocorticoid Analogs for Specific Research Probes
The success of Budesonide-d8 as a stable, reliable internal standard paves the way for the development of a new generation of deuterated glucocorticoid analogs designed as highly specific research probes. arkat-usa.orgmdpi.com The strategic placement of deuterium atoms can create molecules tailored for specific experimental needs.
One avenue is the synthesis of deuterated steroids for mechanistic studies of enzymes involved in steroid metabolism. ansto.gov.auarkat-usa.org By creating analogs deuterated at different positions, researchers can use the kinetic isotope effect to pinpoint which C-H bonds are broken during enzymatic reactions, thus clarifying metabolic pathways. ansto.gov.au
Another exciting direction is the development of deuterated glucocorticoids as probes for advanced analytical techniques. For example, deuterated steroids have been compared with nitroxide spin probes in electron spin resonance spectroscopy to reliably study membrane properties. nih.gov The synthesis of novel, deuterated glucocorticoids could provide superior probes for studying drug-membrane interactions or for use in advanced imaging modalities that require a strong, stable isotopic signal. rsc.orgresearchgate.net The development of new synthetic methods for site-specific deuteration is a cornerstone for accelerating the discovery of these novel research tools. chemrxiv.org
The exploration extends to creating deuterated versions of other glucocorticoid receptor modulators to study their anti-inflammatory activities and compare them to classical steroids, as has been done with compounds like CpdX-D3. pnas.orgpnas.org This research can help in designing new drugs with potentially better therapeutic profiles. nih.govresearchgate.net
Q & A
Q. Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with Post-Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons).
- Bootstrap Resampling : Assess confidence intervals for parameters like maximal efficacy (Emax).
- Software Tools : Use GraphPad Prism or R packages (e.g., drc for dose-response curves) .
Advanced Research Question: How can researchers address ethical challenges in longitudinal studies involving Budesonide-d8?
Q. Methodological Answer :
Animal Welfare : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval.
Human Studies : For translational research, ensure IRB approval and informed consent, emphasizing deuterium’s inert biological role.
Data Transparency : Pre-register protocols on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo) to mitigate publication bias .
Basic Research Question: What are the storage and stability requirements for Budesonide-d8 in laboratory settings?
Q. Methodological Answer :
- Storage : Lyophilized powder at –20°C in amber vials to prevent photodegradation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.
- Reconstitution : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange during solution preparation .
Advanced Research Question: How can computational modeling predict the metabolic fate of Budesonide-d8?
Q. Methodological Answer :
Molecular Dynamics (MD) Simulations : Model deuterium’s impact on enzyme binding (e.g., CYP3A4 active site).
Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate kinetic isotope effects (KIEs) for hydroxylation steps.
In Silico Metabolism Tools : Use software like Schrödinger’s Metabophore to predict deuterium-retaining metabolites. Validate predictions with HRMS/MS fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
